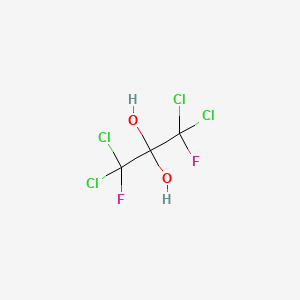
Aluminum terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum terephthalate is a metal-organic framework (MOF) compound formed by the coordination of aluminum ions with terephthalic acid. This compound is known for its high surface area, thermal stability, and unique structural properties, making it a subject of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum terephthalate can be synthesized through hydrothermal methods. One common approach involves autoclaving a suspension of terephthalic acid in an aluminum chloride solution at temperatures ranging from 150 to 390°C and pressures from 2 to 20 MPa . The conditions ensuring the maximum yield of this compound are established through careful control of temperature, pressure, and reaction time.
Industrial Production Methods: In industrial settings, this compound can be produced using waste polyethylene terephthalate (PET) bottles as a source of terephthalic acid. This green synthesis approach involves hydrothermal treatment of PET flakes with aluminum nitrate in the presence of water . This method is cost-effective and environmentally friendly, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum terephthalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum oxide.
Reduction: It can be reduced under specific conditions to yield different aluminum compounds.
Substitution: The terephthalate ligands can be substituted with other organic ligands to form new MOF structures.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas under controlled conditions.
Substitution: Organic ligands in the presence of suitable solvents and catalysts.
Major Products:
Oxidation: Aluminum oxide.
Reduction: Various reduced aluminum compounds.
Substitution: New MOF structures with different properties.
Applications De Recherche Scientifique
Aluminum terephthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and porosity.
Biology: Investigated for its potential use in drug delivery systems and biosensors.
Medicine: Explored for its ability to adsorb and release therapeutic agents in a controlled manner.
Industry: Utilized in gas storage, separation processes, and as a flame retardant.
Mécanisme D'action
The mechanism by which aluminum terephthalate exerts its effects involves its high surface area and porosity, which allow it to adsorb and interact with various molecules. The aluminum ions in the framework can coordinate with different ligands, facilitating catalytic reactions and adsorption processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparaison Avec Des Composés Similaires
Polyethylene terephthalate (PET): A common thermoplastic polymer used in fibers and packaging.
Aluminum phosphonate: Used as a flame retardant in polymers.
Aluminum oxide: A widely used compound in catalysis and materials science.
Uniqueness: Aluminum terephthalate stands out due to its unique combination of high surface area, thermal stability, and structural versatility. Unlike PET, which is primarily used in packaging, this compound’s MOF structure allows for diverse applications in catalysis, gas storage, and drug delivery. Compared to aluminum phosphonate and aluminum oxide, this compound offers a more flexible framework for modifying its properties through ligand substitution and other chemical modifications.
Propriétés
Formule moléculaire |
C8H5AlO5 |
|---|---|
Poids moléculaire |
208.10 g/mol |
Nom IUPAC |
4-oxoalumanyloxycarbonylbenzoic acid |
InChI |
InChI=1S/C8H6O4.Al.O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;+1;/p-1 |
Clé InChI |
SOQBEBLKSJUIRC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)C(=O)O[Al]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


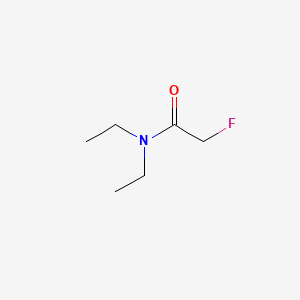

![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
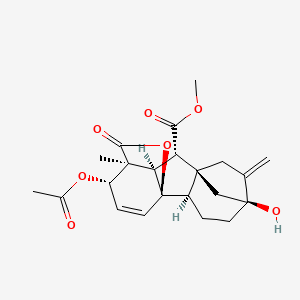

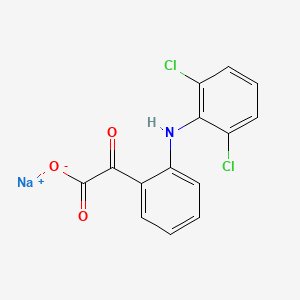
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
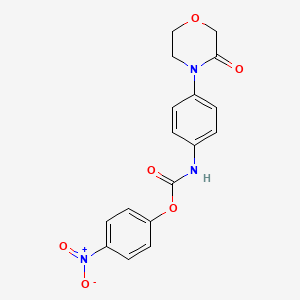
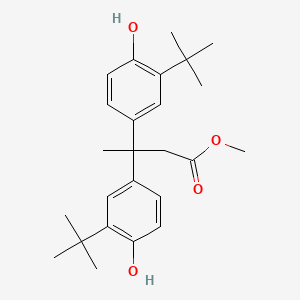

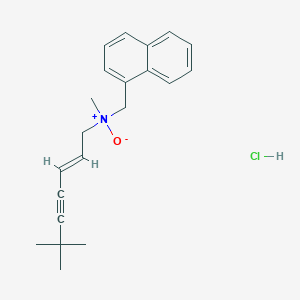
![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
